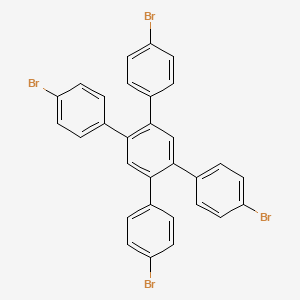
1,2,4,5-tetrakis(4-bromophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis(4-bromophenyl)benzene is an organic compound with the molecular formula C30H18Br4. It is characterized by a benzene ring substituted with four bromophenyl groups at the 1, 2, 4, and 5 positions. This compound is notable for its high molecular weight and unique structural properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene can be synthesized through a nickel-catalyzed Yamamoto coupling reaction. This involves the treatment of this compound with nickel(0) complex in dimethylformamide (DMF) at 80°C for 48 hours . The reaction yields a highly porous organic framework, which is then washed and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Yamamoto coupling reaction provides a scalable approach for its synthesis. The use of nickel catalysts and DMF as a solvent ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(4-bromophenyl)benzene has several applications in scientific research, including:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Serves as a precursor for the synthesis of catalysts used in various organic transformations.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrakis(4-bromophenyl)benzene is largely dependent on its role in specific applications. For instance, in MOFs, it acts as a ligand that coordinates with metal ions to form a stable framework. The bromine atoms facilitate various substitution reactions, enabling the formation of complex structures .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyl groups instead of bromine atoms.
1,3,5-Tris(4-bromophenyl)benzene: Contains three bromophenyl groups instead of four, leading to different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrakis(4-bromophenyl)benzene is unique due to its high degree of substitution and the presence of bromine atoms, which enhance its reactivity in substitution and cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Propriétés
Formule moléculaire |
C30H18Br4 |
|---|---|
Poids moléculaire |
698.1 g/mol |
Nom IUPAC |
1,2,4,5-tetrakis(4-bromophenyl)benzene |
InChI |
InChI=1S/C30H18Br4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H |
Clé InChI |
JYYMXSUAPIUIAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



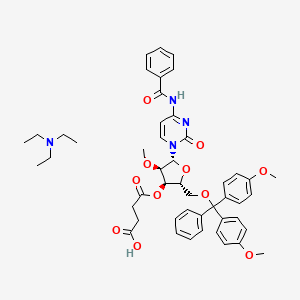
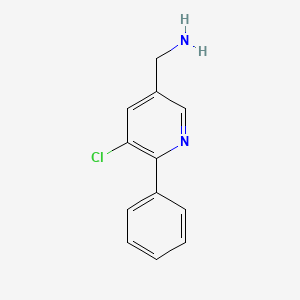
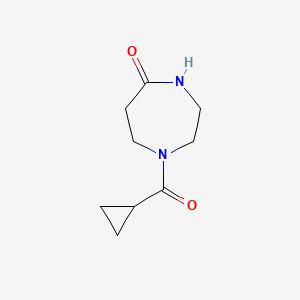
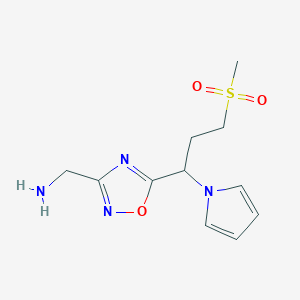

![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
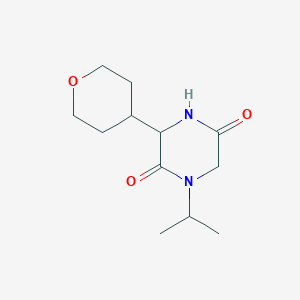
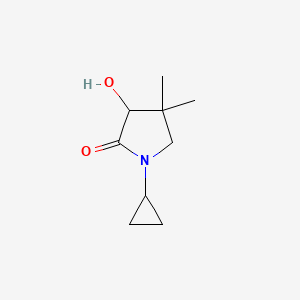
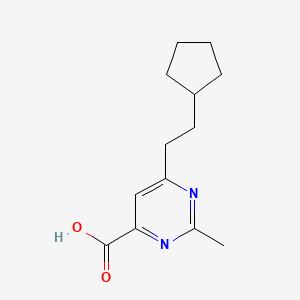

![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)

